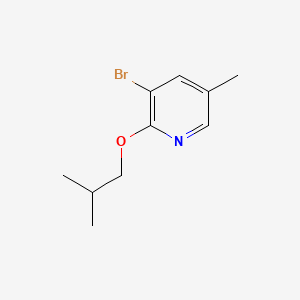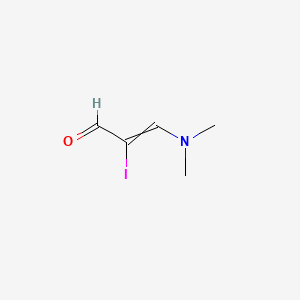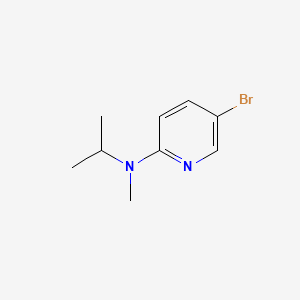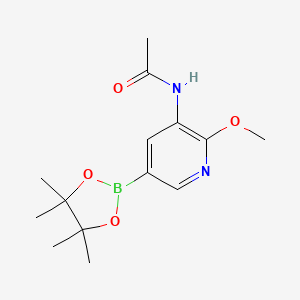![molecular formula C10H9BrN2O2 B578761 ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 1234616-09-1](/img/structure/B578761.png)
ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a chemical compound with the CAS Number: 577711-94-5 . It has a molecular weight of 269.1 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9BrN2O2/c1-2-15-10(14)7-5-6-3-4-8(11)13-9(6)12-7/h3-5H,2H2,1H3,(H,12,13) . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This chemical is pivotal in the synthesis of diverse heterocyclic structures, which are foundational in pharmaceuticals, agrochemicals, and materials science. For instance, it has been utilized in the synthesis of pyrrolopyridine analogs, showing antibacterial activity in vitro, highlighting its potential in developing new antibiotics (E. Toja et al., 1986). Furthermore, its derivatives have facilitated the creation of novel pyrazolo[3,4-b]pyridine products through condensation reactions, presenting a method to produce N-fused heterocycles efficiently (Aseyeh Ghaedi et al., 2015).
Chemical Reactions and Modifications
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, enabling the modification of its core structure to produce compounds with desired properties. For example, it participates in phosphine-catalyzed [4 + 2] annulations, yielding tetrahydropyridines with significant regioselectivity and excellent yields, which could have implications in synthesizing complex organic molecules (Xue-Feng Zhu et al., 2003). Additionally, it serves as a precursor in the synthesis of isomeric haloethylthienopyrroles, demonstrating its utility in creating sulfur-containing heterocycles (C. Gálvez et al., 1984).
Safety and Hazards
The compound has been classified as having Acute Toxicity (Oral), causing Skin Irritation, and being harmful to aquatic life with long-lasting effects . The hazard statements include H302, H317, H318, and H411 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Properties
IUPAC Name |
ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-4-7-8(13-9)3-6(11)5-12-7/h3-5,13H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDPTVHTALSVCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

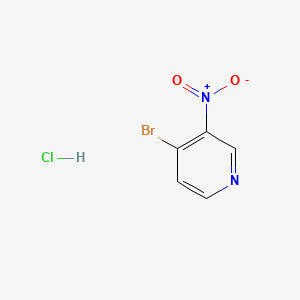

![Tert-butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B578684.png)


